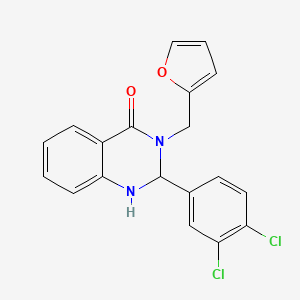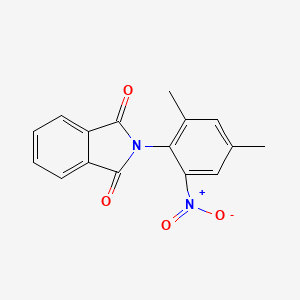
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor protein that plays a vital role in cell proliferation, differentiation, and survival. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling.
作用機序
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone exerts its anti-cancer effects by specifically targeting EGFR. It binds to the ATP binding site of the receptor, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a potent anti-cancer effect in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer. However, its use is limited by its low solubility and stability in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in cancer therapy. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, allowing for more personalized cancer therapy. Additionally, the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in combination with other targeted therapies or immunotherapies is an area of active research.
合成法
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a quinazoline ring followed by the introduction of the furanyl and dichlorophenyl substituents. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-7-12(10-16(15)21)18-22-17-6-2-1-5-14(17)19(24)23(18)11-13-4-3-9-25-13/h1-10,18,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPMWGWRQJZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)